3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one
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Overview
Description
3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazine ring fused with a piperazine moiety, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-benzylpiperazine with a triazine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained between 50°C and 100°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and high yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing the piperazine moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(4-(substituted)-piperazin-1-yl)cinnolines
Uniqueness
3-(4-benzylpiperazin-1-yl)-2H-1,2,4-triazin-5-one stands out due to its unique combination of a triazine ring and a piperazine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17N5O |
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Molecular Weight |
271.32 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C14H17N5O/c20-13-10-15-17-14(16-13)19-8-6-18(7-9-19)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,16,17,20) |
InChI Key |
WXPIPLUNYSBFBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN=CC(=O)N3 |
Origin of Product |
United States |
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